molecular formula C21H23N3OS B5128432 4-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}thiomorpholine

4-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}thiomorpholine

Cat. No. B5128432
M. Wt: 365.5 g/mol
InChI Key: KCPTUBNYYVMDRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}thiomorpholine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a thiomorpholine derivative that has been synthesized using specific methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of 4-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}thiomorpholine involves the inhibition of specific enzymes and receptors in the body. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of inflammatory mediators in the body. It also inhibits the activity of specific receptors such as the adenosine A2A receptor, which is involved in the regulation of neurotransmitter release in the brain.
Biochemical and Physiological Effects:
The compound has been found to exhibit various biochemical and physiological effects in the body. It has been shown to reduce inflammation and pain in animal models of inflammation. The compound has also been found to exhibit antitumor activity by inducing apoptosis in cancer cells. In addition, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The compound has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its purity can be easily determined using various analytical techniques. The compound also exhibits potent activity at low concentrations, making it an ideal candidate for use in various assays. However, the compound has some limitations, such as its low solubility in water, which can make it challenging to administer in vivo.

Future Directions

There are several future directions for research on 4-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}thiomorpholine. One potential direction is to study its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study its mechanism of action in more detail to identify specific targets for therapeutic intervention. Additionally, the compound's potential use as a diagnostic tool for specific diseases could also be explored.

Synthesis Methods

The synthesis of 4-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}thiomorpholine involves the reaction of 1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-amine with thiomorpholine in the presence of a catalyst. The reaction is carried out in a suitable solvent under specific conditions to obtain the desired product. The synthesis has been optimized to achieve high yields and purity of the compound.

Scientific Research Applications

The compound has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, analgesic, and antitumor activities. The compound has also been studied for its potential use as a therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

4-[[1-methyl-3-(4-phenoxyphenyl)pyrazol-4-yl]methyl]thiomorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3OS/c1-23-15-18(16-24-11-13-26-14-12-24)21(22-23)17-7-9-20(10-8-17)25-19-5-3-2-4-6-19/h2-10,15H,11-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCPTUBNYYVMDRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2=CC=C(C=C2)OC3=CC=CC=C3)CN4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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